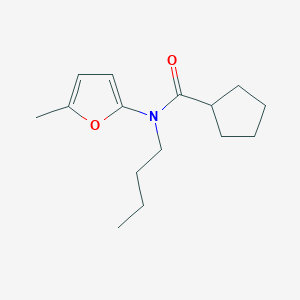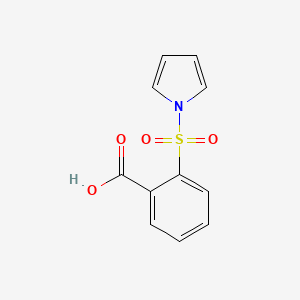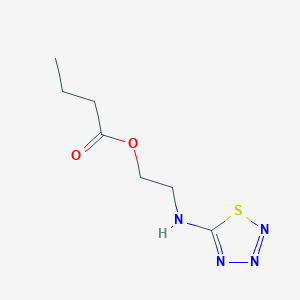
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate is a chemical compound that belongs to the class of thiatriazoles Thiatriazoles are heterocyclic compounds containing a sulfur atom and three nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate typically involves the reaction of 1,2,3,4-thiatriazole derivatives with butyric acid or its derivatives. One common method involves the use of ethyl butyrate as a starting material, which undergoes a nucleophilic substitution reaction with 1,2,3,4-thiatriazole-5-amine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiatriazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiatriazole derivatives
Applications De Recherche Scientifique
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Materials Science: Due to its unique structural properties, the compound can be used in the design of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl acetate
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl propionate
- 2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl valerate
Uniqueness
2-((1,2,3,4-Thiatriazol-5-yl)amino)ethyl butyrate is unique due to its specific butyrate ester group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different ester groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal and industrial chemistry.
Propriétés
Formule moléculaire |
C7H12N4O2S |
|---|---|
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
2-(thiatriazol-5-ylamino)ethyl butanoate |
InChI |
InChI=1S/C7H12N4O2S/c1-2-3-6(12)13-5-4-8-7-9-10-11-14-7/h2-5H2,1H3,(H,8,9,11) |
Clé InChI |
CQMBQJZRLXXODK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCCNC1=NN=NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



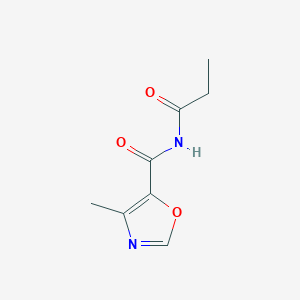

![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)




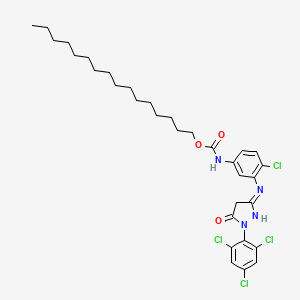
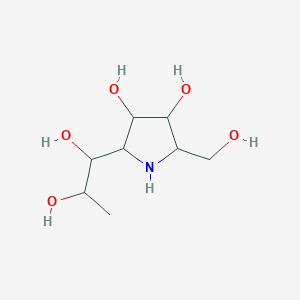
![2-[2-(Cyclopenta-1,3-dien-1-yl)propyl]-5-(methylsulfanyl)furan](/img/structure/B15211512.png)
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
